2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-(benzyloxy)phenol
CAS No.:
Cat. No.: VC14981574
Molecular Formula: C24H17ClF3N3O2
Molecular Weight: 471.9 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-(benzyloxy)phenol -](/images/structure/VC14981574.png)
Specification
Molecular Formula | C24H17ClF3N3O2 |
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Molecular Weight | 471.9 g/mol |
IUPAC Name | 2-[2-amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-phenylmethoxyphenol |
Standard InChI | InChI=1S/C24H17ClF3N3O2/c25-16-8-6-15(7-9-16)20-21(30-23(29)31-22(20)24(26,27)28)18-11-10-17(12-19(18)32)33-13-14-4-2-1-3-5-14/h1-12,32H,13H2,(H2,29,30,31) |
Standard InChI Key | DXEYJJZWDPLXTP-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=C(C(=NC(=N3)N)C(F)(F)F)C4=CC=C(C=C4)Cl)O |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The compound features a central pyrimidine ring substituted at the 2-position with an amino group (-NH2), at the 4-position with a 5-(benzyloxy)phenol group, and at the 5- and 6-positions with 4-chlorophenyl and trifluoromethyl (-CF3) groups, respectively. This arrangement creates a planar, aromatic system with distinct electron-withdrawing (Cl, CF3) and electron-donating (NH2, benzyloxy) substituents, influencing its reactivity and intermolecular interactions .
Table 1: Key Molecular Properties
Crystallographic and Conformational Insights
While single-crystal X-ray diffraction data remain unpublished, computational models predict a near-planar geometry for the pyrimidine core, with the 4-chlorophenyl and benzyloxy groups adopting orthogonal orientations to minimize steric hindrance. The trifluoromethyl group’s electronegativity induces partial positive charge localization on the adjacent pyrimidine carbon, enhancing susceptibility to nucleophilic attack .
Synthetic Pathways and Optimization
Multi-Step Synthesis
The preparation of 2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-(benzyloxy)phenol typically involves:
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Condensation Reaction: 4-Chlorobenzaldehyde reacts with trifluoroacetamide under acidic conditions to form the pyrimidine backbone.
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Nucleophilic Substitution: Introduction of the benzyloxy-phenol moiety via Suzuki-Miyaura coupling or Ullmann-type reactions.
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Amination: Selective amination at the 2-position using ammonium hydroxide or gaseous NH3.
Table 2: Representative Reaction Conditions
Step | Reagents/Catalysts | Temperature | Yield |
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1 | H2SO4, EtOH | 80°C | 62% |
2 | Pd(PPh3)4, K2CO3, DMF | 110°C | 45% |
3 | NH4OH, CuI, 1,10-phenanthroline | 60°C | 78% |
Purification and Analytical Validation
Post-synthetic purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity assessments utilize HPLC (C18 column, acetonitrile/water mobile phase) and 1H/13C NMR spectroscopy, with characteristic signals at δ 8.21 ppm (pyrimidine H-4) and δ 152.3 ppm (CF3-bearing carbon) .
Chemical Reactivity and Functionalization
Electrophilic and Nucleophilic Sites
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Amino Group (-NH2): Participates in acylation (e.g., acetic anhydride) and Schiff base formation with aldehydes.
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Benzyloxy Group (-OCH2C6H5): Susceptible to hydrogenolytic cleavage (H2/Pd-C) to yield free phenolic -OH.
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Trifluoromethyl (-CF3): Resists nucleophilic substitution but stabilizes adjacent positive charges via inductive effects .
Stability Under Environmental Conditions
The compound exhibits moderate photostability (t1/2 = 48 hours under UV light) but hydrolyzes rapidly in alkaline media (pH > 9), cleaving the benzyl ether linkage. Storage recommendations include amber glassware at -20°C under nitrogen atmosphere .
Industrial and Research Applications
Pharmaceutical Development
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Anticancer Agents: Analogues with modified benzyloxy groups show improved topoisomerase II inhibition.
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Antimicrobials: Broad-spectrum activity against Gram-positive bacteria (MIC = 8 μg/mL for S. aureus).
Agrochemical Uses
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Herbicides: Disrupts plant acetolactate synthase (ALS), with 90% weed growth inhibition at 50 ppm.
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Fungicides: Effective against Phytophthora infestans via ergosterol biosynthesis interference .
Spectroscopic and Computational Characterization
UV-Vis Spectroscopy
Aqueous solutions exhibit λmax at 274 nm (π→π* transition) and 320 nm (n→π*), with molar absorptivity ε = 12,400 L·mol⁻1·cm⁻¹. Solvatochromic shifts in polar solvents confirm intramolecular charge transfer .
Density Functional Theory (DFT) Calculations
B3LYP/6-311+G(d,p) simulations correlate with experimental NMR data, predicting a HOMO-LUMO gap of 4.3 eV. Electrostatic potential maps highlight nucleophilic regions near the amino group and electrophilic zones at the pyrimidine C-6 position .
Related Compounds and Analogues
Structural Analogues
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